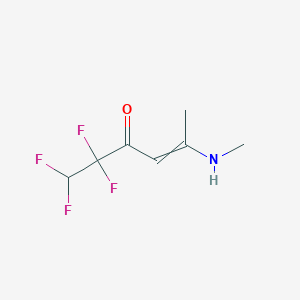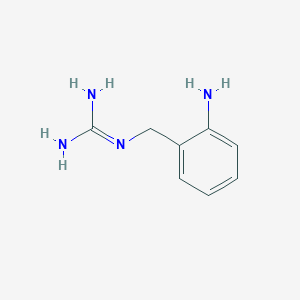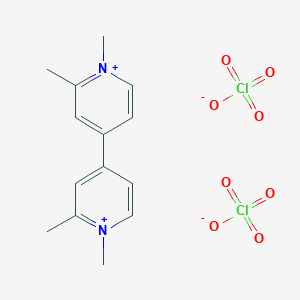![molecular formula C10H10O4S B14344117 Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate CAS No. 101901-11-5](/img/structure/B14344117.png)
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is an organic compound with a unique structure that includes a dioxocyclohexadiene ring and a sulfanyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate typically involves the reaction of ethyl acetate with a dioxocyclohexadiene derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the sulfanyl group is introduced to the dioxocyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexadiene ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxocyclohexadiene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell growth and proliferation, making it a potential anticancer agent . The pathways involved include the inhibition of signaling cascades that regulate cell division and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,6-dioxocyclohexa-1,4-diene-1-sulfonate
- N-(3,6-dioxocyclohexa-1,4-dienyl)-acetamide
- 3,3’-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium)
Uniqueness
Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate is unique due to its specific combination of a dioxocyclohexadiene ring and a sulfanyl acetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101901-11-5 |
|---|---|
Formule moléculaire |
C10H10O4S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
ethyl 2-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylacetate |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 |
Clé InChI |
YOOURLKQOSBGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


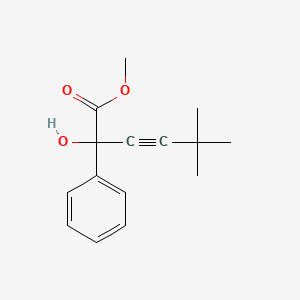
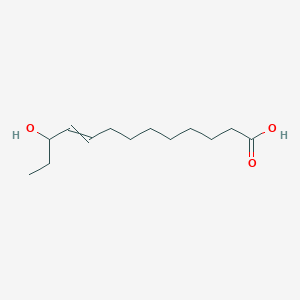

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)

